(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one
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Overview
Description
(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one is a complex organic compound with a unique structure that includes an oxathiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one typically involves multiple steps, including the formation of the oxathiolan ring and the introduction of the butadienyl group. Common reagents used in the synthesis include butadiene, methyl groups, and oxathiolan precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution
Properties
Molecular Formula |
C13H20O2S |
---|---|
Molecular Weight |
240.36 g/mol |
IUPAC Name |
(2R,4R)-2-tert-butyl-4-methyl-4-[(1E)-2-methylbuta-1,3-dienyl]-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C13H20O2S/c1-7-9(2)8-13(6)10(14)15-11(16-13)12(3,4)5/h7-8,11H,1H2,2-6H3/b9-8+/t11-,13-/m1/s1 |
InChI Key |
JEYHISSBHHUYEZ-UULPFXLMSA-N |
Isomeric SMILES |
C/C(=C\[C@@]1(C(=O)O[C@H](S1)C(C)(C)C)C)/C=C |
Canonical SMILES |
CC(=CC1(C(=O)OC(S1)C(C)(C)C)C)C=C |
Origin of Product |
United States |
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